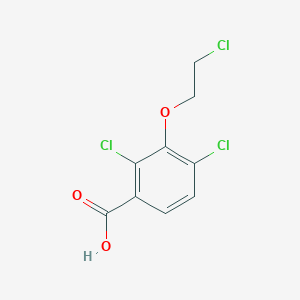
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)-: is a chemical compound with the molecular formula C9H7Cl3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine atoms and a chloroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- typically involves the chlorination of benzoic acid derivatives. One common method is the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in the presence of a lower fatty acid, such as acetic acid, at temperatures ranging from 100°C to 220°C . This method yields high purity and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A closely related compound with similar chemical properties but lacking the chloroethoxy group.
2,4-Dichlorophenoxyacetic acid: Another related compound used as a herbicide, with different functional groups and applications.
2,4-Dichlorobenzyl alcohol: A compound with similar chlorine substitutions but different functional groups.
Uniqueness
Benzoic acid, 2,4-dichloro-3-(2-chloroethoxy)- is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
474807-61-9 |
|---|---|
Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
2,4-dichloro-3-(2-chloroethoxy)benzoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-3-4-15-8-6(11)2-1-5(7(8)12)9(13)14/h1-2H,3-4H2,(H,13,14) |
InChI Key |
JGHCFFKOPIXERS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















